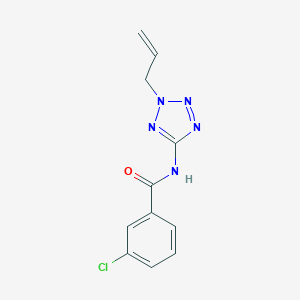

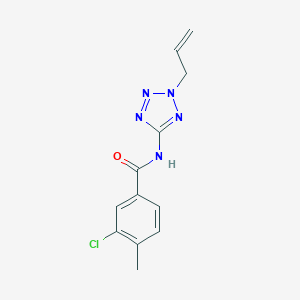

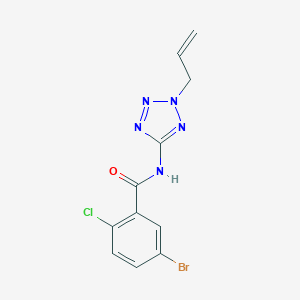

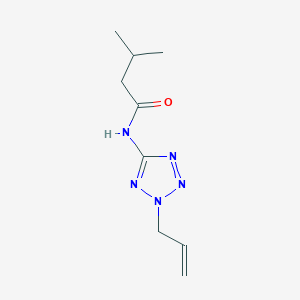

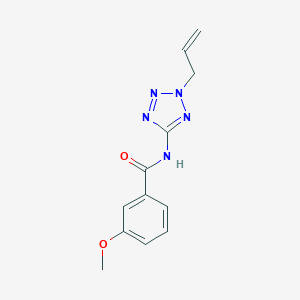

N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 belongs to a class of drugs known as hydrogen sulfide (H2S) releasing nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs are widely used for the treatment of pain and inflammation, but their use is limited due to their adverse effects on the gastrointestinal tract, cardiovascular system, and kidneys. ATB-346 is designed to overcome these limitations by selectively releasing H2S, which has been shown to have anti-inflammatory, cytoprotective, and vasodilatory effects.

Wirkmechanismus

N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide selectively releases H2S in inflamed tissues, which activates various cytoprotective pathways, including the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of ion channels. H2S also activates the mitochondrial ATP-sensitive potassium channels, leading to vasodilation and improved tissue perfusion. The combination of these effects results in a reduction in inflammation, pain, and tissue damage.

Biochemical and physiological effects:

This compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects on the gastrointestinal tract, cardiovascular system, or kidneys. In addition, this compound has been shown to have a longer half-life than traditional NSAIDs, which may lead to a reduced dosing frequency and improved patient compliance. This compound has also been shown to have a synergistic effect when combined with other drugs, such as opioids, which may lead to improved pain relief.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide in lab experiments include its selective release of H2S, which allows for the investigation of the specific effects of H2S on biological systems, as well as its favorable safety profile and longer half-life. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise to handle H2S, as well as the potential for off-target effects of the H2S donor.

Zukünftige Richtungen

There are several potential future directions for the development of N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide and other H2S-releasing drugs. One direction is the investigation of the specific molecular targets of H2S in different biological systems, which may lead to the development of more targeted therapies. Another direction is the optimization of the H2S donor moiety, which may lead to improved pharmacokinetics and pharmacodynamics. Finally, the combination of this compound with other drugs, such as immunomodulators or anticancer agents, may lead to improved therapeutic outcomes.

Synthesemethoden

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with 2-allyl-2H-tetrazol-5-ylamine in the presence of a base, followed by the addition of a thiol-containing H2S donor. The final product is purified by column chromatography and characterized by spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

N-(2-allyl-2H-tetraazol-5-yl)-4-tert-butylbenzamide has been extensively studied in preclinical models of inflammation, pain, and cancer. In a rat model of osteoarthritis, this compound was shown to reduce joint inflammation and cartilage damage, as well as improve joint function. In a mouse model of inflammatory bowel disease, this compound was found to reduce intestinal inflammation and improve gut barrier function. In a rat model of neuropathic pain, this compound was shown to reduce pain hypersensitivity and improve motor function. In addition, this compound has been investigated for its anticancer properties, as H2S has been shown to induce apoptosis and inhibit angiogenesis.

Eigenschaften

Molekularformel |

C15H19N5O |

|---|---|

Molekulargewicht |

285.34 g/mol |

IUPAC-Name |

4-tert-butyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C15H19N5O/c1-5-10-20-18-14(17-19-20)16-13(21)11-6-8-12(9-7-11)15(2,3)4/h5-9H,1,10H2,2-4H3,(H,16,18,21) |

InChI-Schlüssel |

PPHUDBYLXZDLQZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

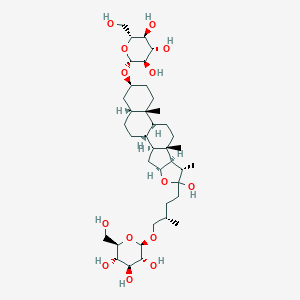

![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)